molecular formula C24H27N3O5 B10992997 N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10992997
M. Wt: 437.5 g/mol
InChI Key: BOAABUZLCPWWFO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, followed by functional group modifications and coupling reactions. Common reagents and catalysts used in these reactions include:

    Reagents: Dimethoxybenzene, methoxyindole, butanoyl chloride

    Catalysts: Palladium, copper, or other transition metals

    Solvents: Dichloromethane, ethanol, or other organic solvents

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups

    Reduction: Reduction of carbonyl groups to alcohols

    Substitution: Halogenation or nitration of the aromatic ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules

    Biology: As a probe for studying biological pathways

    Medicine: Potential therapeutic agent for certain diseases

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-oxobutanamide
  • 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Uniqueness

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is unique due to its combination of aromatic and heterocyclic structures, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C24H27N3O5/c1-30-16-5-6-19-17(13-16)18-14-27(11-10-20(18)26-19)24(29)9-8-23(28)25-15-4-7-21(31-2)22(12-15)32-3/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,28)

InChI Key

BOAABUZLCPWWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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